molecular formula C14H15NO4S B8040554 N-(2-hydroxyethyl)-4-(4-hydroxyphenyl)benzenesulfonamide

N-(2-hydroxyethyl)-4-(4-hydroxyphenyl)benzenesulfonamide

Cat. No.: B8040554
M. Wt: 293.34 g/mol
InChI Key: BPESFOADRKJISJ-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-4-(4-hydroxyphenyl)benzenesulfonamide is an organic compound characterized by the presence of both hydroxy and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-4-(4-hydroxyphenyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxybenzenesulfonamide and 2-chloroethanol.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-hydroxybenzenesulfonamide is dissolved in a suitable solvent like dimethylformamide (DMF). 2-chloroethanol is then added dropwise to the solution while maintaining the temperature at around 60-70°C. The reaction mixture is stirred for several hours to ensure complete conversion.

    Purification: The product is purified by recrystallization from ethanol or by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-4-(4-hydroxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of benzenesulfonic acid derivatives.

    Reduction: Formation of N-(2-hydroxyethyl)-4-(4-aminophenyl)benzenesulfonamide.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxyethyl)-4-(4-hydroxyphenyl)benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity.

Medicine

Medically, this compound is investigated for its potential as an anti-inflammatory agent. The presence of hydroxy and sulfonamide groups contributes to its ability to interact with biological targets involved in inflammation pathways.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer additives.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-4-(4-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. The hydroxy groups enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxybenzenesulfonamide: Lacks the hydroxyethyl group, making it less versatile in chemical modifications.

    N-(2-hydroxyethyl)benzenesulfonamide: Lacks the additional hydroxy group on the phenyl ring, reducing its potential for hydrogen bonding.

    4-(4-hydroxyphenyl)benzenesulfonamide: Lacks the hydroxyethyl group, limiting its solubility and reactivity.

Uniqueness

N-(2-hydroxyethyl)-4-(4-hydroxyphenyl)benzenesulfonamide stands out due to the presence of both hydroxy and sulfonamide groups, which provide a balance of hydrophilicity and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-hydroxyethyl)-4-(4-hydroxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c16-10-9-15-20(18,19)14-7-3-12(4-8-14)11-1-5-13(17)6-2-11/h1-8,15-17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPESFOADRKJISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)NCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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